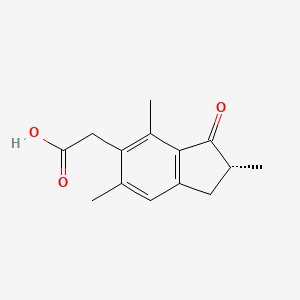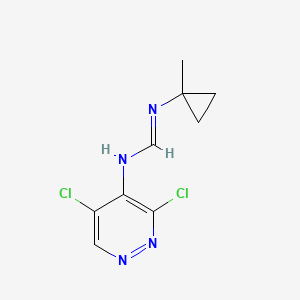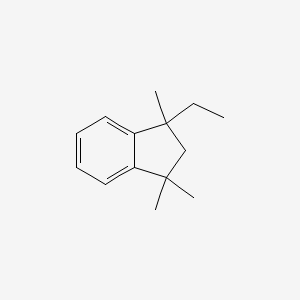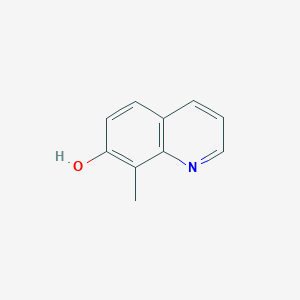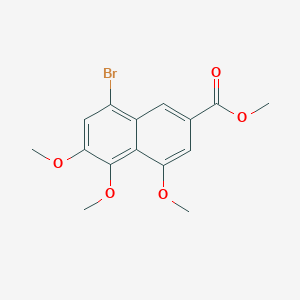
8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 8-bromo-4,5,6-trimethoxy-, methyl ester is a chemical compound with the molecular formula C15H15BrO5 and a molecular weight of 355.18 g/mol. This compound is characterized by the presence of a naphthalene ring substituted with bromine and three methoxy groups, as well as a carboxylic acid esterified with a methyl group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-bromo-4,5,6-trimethoxy-, methyl ester typically involves the bromination of 2-naphthalenecarboxylic acid followed by methylation and methoxylation reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol or dimethyl sulfate as the methylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and methylation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 8-bromo-4,5,6-trimethoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 8-bromo-4,5,6-trimethoxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 8-bromo-4,5,6-trimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. The ester functional group may also play a role in its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: This compound lacks the bromine and methoxy substituents, making it less reactive in certain chemical reactions.
8-Bromo-2-naphthoic acid: Similar to the target compound but without the methoxy groups, affecting its solubility and reactivity.
4,5,6-Trimethoxy-2-naphthoic acid: Lacks the bromine substituent, which can alter its chemical and biological properties.
Properties
Molecular Formula |
C15H15BrO5 |
|---|---|
Molecular Weight |
355.18 g/mol |
IUPAC Name |
methyl 8-bromo-4,5,6-trimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15BrO5/c1-18-11-6-8(15(17)21-4)5-9-10(16)7-12(19-2)14(20-3)13(9)11/h5-7H,1-4H3 |
InChI Key |
QPEJEAJPJGLARX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C(C=C(C(=C12)OC)OC)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)
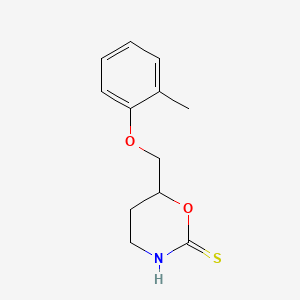
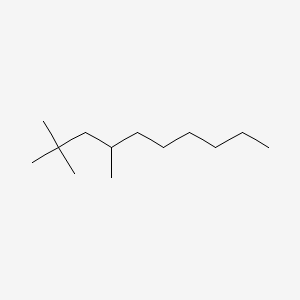
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
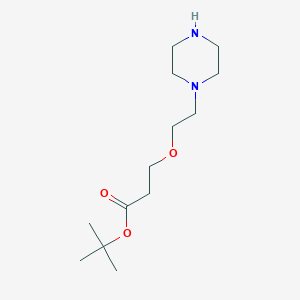
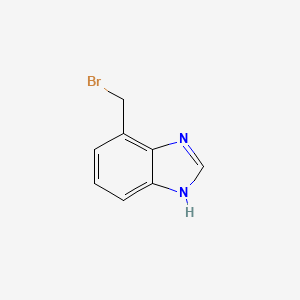
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)
